molecular formula C13H17NO2 B1386839 3-(1-Methylpiperidin-3-yl)benzoic acid CAS No. 1170945-91-1

3-(1-Methylpiperidin-3-yl)benzoic acid

Cat. No.: B1386839
CAS No.: 1170945-91-1
M. Wt: 219.28 g/mol
InChI Key: ZCAKVRDVEBTZMN-UHFFFAOYSA-N
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Description

3-(1-Methylpiperidin-3-yl)benzoic acid is an organic compound with the molecular formula C13H17NO2 It consists of a benzoic acid moiety substituted with a 1-methylpiperidin-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methylpiperidin-3-yl)benzoic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors. For instance, the reaction of 1-methyl-3-piperidone with suitable reagents can yield the desired piperidine derivative.

    Substitution on the Benzoic Acid: The introduction of the piperidine moiety onto the benzoic acid can be achieved through nucleophilic substitution reactions. This involves reacting a benzoic acid derivative with the piperidine compound under suitable conditions, such as the presence of a base and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale synthesis would focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methylpiperidin-3-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens, nitro groups, or alkyl groups onto the aromatic ring.

Scientific Research Applications

3-(1-Methylpiperidin-3-yl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition, providing insights into biological pathways and mechanisms.

    Industry: It may be used in the production of specialty chemicals and materials, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(1-Methylpiperidin-3-yl)benzoic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine moiety can enhance binding affinity and selectivity, while the benzoic acid group can participate in hydrogen bonding and other interactions. These combined effects can modulate the activity of the target, leading to the desired biological or chemical outcome.

Comparison with Similar Compounds

Similar Compounds

    3-(1-Methylpiperidin-3-yl)propanoic acid: Similar in structure but with a propanoic acid moiety instead of benzoic acid.

    3-(1-Methylpiperidin-3-yl)benzoic acid hydrochloride: The hydrochloride salt form of the compound, which may have different solubility and stability properties.

Uniqueness

This compound is unique due to the combination of the piperidine and benzoic acid moieties. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions further enhances its utility in research and industry.

Properties

IUPAC Name

3-(1-methylpiperidin-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-14-7-3-6-12(9-14)10-4-2-5-11(8-10)13(15)16/h2,4-5,8,12H,3,6-7,9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCAKVRDVEBTZMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170945-91-1
Record name 3-(1-methylpiperidin-3-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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